molecular formula C12H4Cl4O2 B1142305 1,3,7,9-Tetrachlorodibenzo-P-dioxin CAS No. 116889-70-4

1,3,7,9-Tetrachlorodibenzo-P-dioxin

Cat. No. B1142305
M. Wt: 321.97096
InChI Key:
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Description

Synthesis Analysis The synthesis of tetrachlorodibenzo-p-dioxins (TCDDs) involves the pyrolysis of various potassium chlorophenates, a method that has been used to produce microgram quantities of these compounds. This process facilitates the study and identification of TCDD isomers, including the toxic 2,3,7,8-TCDD, through high-resolution gas chromatography coupled with mass spectrometric detection (Buser & Rappe, 1980).

Molecular Structure Analysis The molecular structure of TCDDs is crucial for their biological activity and environmental persistence. The identification of NIH-shifted metabolites of tetrachlorodibenzo-p-dioxin in rats through NMR comparison with synthesized isomers underscores the importance of specific structural features for the compound's metabolic fate and toxicity (Petroske et al., 1997).

Chemical Reactions and Properties TCDDs are known for their stability and resistance to degradation, which contributes to their environmental persistence. The chlorinated dibenzo-p-dioxins, including TCDDs, act as potent inducers of various hepatic enzymes, revealing significant insights into their biochemical interactions and the structure-activity relationship crucial for their toxicological effects (Poland & Glover, 1973).

Scientific Research Applications

  • Cancer, Heart Disease, and Diabetes in Workers Exposed : A study found that high exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a closely related compound, results in an excess of all cancers combined. This excess was limited to workers with the highest exposure levels, which were likely 100-1000 times higher than those experienced by the general population (Steenland et al., 1999).

  • Dioxin Revisited Developments Since the 1997 IARC Classification

    : New epidemiologic evidence, since the classification of TCDD as a human carcinogen, supports this classification. This includes positive exposure-response analyses in industrial cohorts and evidence of specific cancers in the Seveso accident cohort (Steenland et al., 2004).

  • CYP1A1 Chromatin Structure Changes : TCDD induces an increase in the accessibility of CYP1A1 chromatin to restriction endonucleases, facilitating its interaction with other transcription factors. This change occurs rapidly and independently of ongoing RNA or protein synthesis (Durrin & Whitlock, 1989).

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin Levels in Adipose Tissue : The measurement of 2,3,7,8-tetrachlorodibenzo-p-dioxin in adipose tissue provides a valuable index of exposure, crucial for evaluating possible health effects (Patterson et al., 1986).

  • TCDD-Responsive Genes in Human Keratinocytes : TCDD alters the expression of growth regulatory genes, influencing growth and differentiation by regulating proteolysis of the extracellular matrix and the cytokine interleukin-1 beta (Sutter et al., 1991).

  • Mass Spectrometric Analyses of Tetrachlorodioxins in Environmental Samples : This review highlights the importance of mass spectrometry for detecting low concentrations of tetrachlorodioxins like TCDD in environmental samples, crucial for monitoring and assessing the potential accumulation in the food chain (Cairns et al., 1980).

  • Dioxin-Responsive Elements in Gene Promoters : By analyzing promoter sequences, researchers identified dioxin-responsive elements in the promoter regions of many putative AhR regulated and therefore dioxin-inducible genes (Lai et al., 1996).

  • Bioassay for Determining Dioxin Toxicity Equivalents : A study developed a bioassay for determining the toxicity equivalents of TCDD in environmental samples, offering a cost-effective alternative to chemical analysis for screening large numbers of samples (Schwirzer et al., 1998).

Safety And Hazards

Exposure to 1,3,7,9-Tetrachlorodibenzo-P-dioxin may cause various systemic effects, including tumorigenesis, immunological dysfunction, and teratogenesis4. The National Institute for Occupational Safety and Health (NIOSH) recommends that it be regarded as a potential occupational carcinogen4.


Future Directions

The future directions of research on 1,3,7,9-Tetrachlorodibenzo-P-dioxin are not well-documented in the retrieved data. However, there is ongoing research into the reactivity of the methylidyne radical in the transformation of TCDD-like dioxins5.


properties

IUPAC Name

1,3,7,9-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGYHLJVDHUACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074070
Record name 1,3,7,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,9-Tetrachlorodibenzo-P-dioxin

CAS RN

62470-53-5, 116889-70-4
Record name 1,3,7,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116889-70-4
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Record name 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN
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Citations

For This Compound
33
Citations
SS Sidhu, L Maqsud, B Dellinger, G Mascolo - Combustion and Flame, 1995 - Elsevier
The homogeneous, gas-phase formation of polychlorinated dibenzo-p-dioxins (PCDD) and polybrominated dibenzo-p-dioxins (PBDD) has been observed from the high-temperature …
Number of citations: 199 www.sciencedirect.com
L Khachatryan, A Burcat, B Dellinger - Combustion and flame, 2003 - Elsevier
A 71-step reaction-kinetic model for the formation of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins (TCDDs) from the oxidation of 2,4,6-trichlorophenol in the presence of hexane is …
Number of citations: 71 www.sciencedirect.com
R Luijk, DM Akkerman, P Slot, K Olie… - … science & technology, 1994 - ACS Publications
Combustion experiments of an activated carbon (Norit RX Extra), catalyzed by CuCl2, were conducted in triplicate in a flow of moist air containing 5 vol% HC1 at 300 C to reveal the …
Number of citations: 246 pubs.acs.org
I Kamei, R Kondo - Chemosphere, 2006 - Elsevier
An experiment was carried out to study the degradation of commercially produced chlornitrofen (2,4,6-trichlorophenyl p-nitrophenyl ether; CNP) herbicide contaminated with 1,3,6,8-…
Number of citations: 23 www.sciencedirect.com
HL Klawans - Movement disorders: official journal of the …, 1987 - Wiley Online Library
Forty‐seven railroad workers who were exposed to polychlorinated phenols, including dioxin (TCDD), during 1979 while cleaning up the chemical spillage following damage to a tank …
T Kishi, S Suzuki, M Takagi, T Kawakami, S Onodera - Chemosphere, 2009 - Elsevier
In order to obtain information on thermochemical reactions of chlorophenols, which are well known as dioxin precursors, occurring during the combustion of municipal solid wastes, the …
Number of citations: 11 www.sciencedirect.com
MD Segstro - 1993 - elibrary.ru
Degree: M. Sc. DegreeYear: 1991 Institute: The University of Manitoba (Canada) The long-term environmental fate and bioavailability of 1, 3, 6, 8-tetrachlorodibenzo-p-dioxin (1368-…
Number of citations: 0 elibrary.ru
JY Ryu, JA Mulholland - Chemosphere, 2005 - Elsevier
Heterogeneous formation of chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs) on CuCl 2 from three phenols without ortho chlorine and one phenol with two ortho …
Number of citations: 42 www.sciencedirect.com
XW Li, E Shibata, E Kasai… - … and Chemistry: An …, 2004 - Wiley Online Library
An apparatus for vapor pressure measurement with a very small cell by the mass‐loss Knudsen effusion technique was tested with solid benzoic acid and anthracene. The vapor …
Number of citations: 39 setac.onlinelibrary.wiley.com
JY Ryu, JA Mulholland, DH Kim… - Environmental science & …, 2005 - ACS Publications
The role of phenol precursors in polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) formation in municipal waste incinerators is assessed on the basis of homologue …
Number of citations: 85 pubs.acs.org

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